![molecular formula C19H53N2O3PSi5 B13803543 Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is a complex organosilicon compound It is characterized by the presence of multiple trimethylsilyl groups and a phosphonic acid ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of a phosphonic acid derivative with trimethylsilyl amine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the silyl groups.
Major Products
The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is used as a reagent in organic synthesis
Biology and Medicine
In biological and medical research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ability to form stable complexes with metal ions makes it a potential candidate for use in diagnostic imaging and drug delivery systems.
Industry
In the industrial sector, [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is used in the production of advanced materials, such as silicon-based polymers and coatings. Its unique properties make it suitable for applications in electronics, optics, and surface protection.
Wirkmechanismus
The mechanism of action of [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester involves the interaction of its silyl and phosphonic acid groups with target molecules. The silyl groups can form strong bonds with silicon-based surfaces, while the phosphonic acid groups can chelate metal ions. These interactions can lead to the formation of stable complexes that enhance the compound’s effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(Dimethylamino)pyridine]: A versatile nucleophilic catalyst used in acylation reactions.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
Uniqueness
Compared to similar compounds, [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is unique due to its multiple silyl groups and phosphonic acid ester moiety. This combination of functional groups provides it with distinct chemical properties, making it highly versatile for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C19H53N2O3PSi5 |
|---|---|
Molekulargewicht |
529.0 g/mol |
IUPAC-Name |
1-bis(trimethylsilyloxy)phosphoryl-N,N',N'-tris(trimethylsilyl)butane-1,4-diamine |
InChI |
InChI=1S/C19H53N2O3PSi5/c1-26(2,3)20-19(17-16-18-21(27(4,5)6)28(7,8)9)25(22,23-29(10,11)12)24-30(13,14)15/h19-20H,16-18H2,1-15H3 |
InChI-Schlüssel |
WHJSWJMRFCKOEB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NC(CCCN([Si](C)(C)C)[Si](C)(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803465.png)
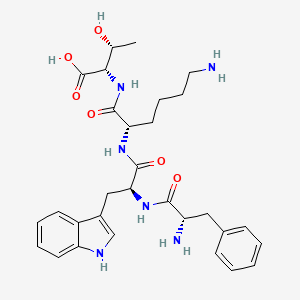

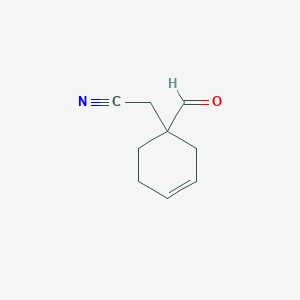
![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
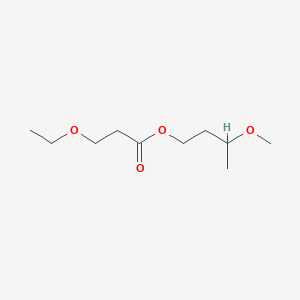
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)
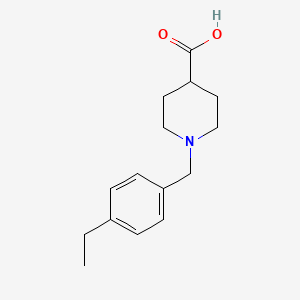

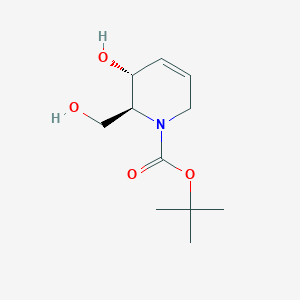
![N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea](/img/structure/B13803533.png)
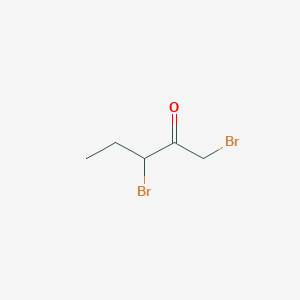
![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
